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Introduction to FGFR2 Biology and Alterations in
Cancer

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway represents a critical regulatory
system in human physiology and cancer biology. FGFRs are transmembrane receptor tyrosine kinases
consisting of four family members (FGFR1-4) that play essential roles in regulating cellular processes
including proliferation, differentiation, migration, and survival. The FGFR pathway activates several
downstream signaling cascades, primarily the RAS-MAPK pathway, PI3K-AKT pathway, PLCy
pathway, and STAT pathway, which collectively drive fundamental cellular functions [1] [2].

In cancer, dysregulated FGFR signaling can occur through multiple mechanisms including gene fusions,
rearrangements, mutations, and amplifications. FGFR2 alterations are particularly relevant in intrahepatic
cholangiocarcinoma (iCCA), where they represent one of the most actionable genomic targets. FGFR2
fusions typically involve the 5' exons 1-17 of FGFR2, which retain intact kinase domains, fused in-frame
with a 3' partner gene carrying a protein dimerization domain. This fusion architecture results in
constitutively active chimeric proteins that drive oncogenic signaling independent of ligand binding,
ultimately activating downstream pathways including MAPK and PI3K/AKT that promote tumor growth and
survival [3]. The incidence of FGFR2 fusions in iCCA ranges from 2-20% depending on geographical

variations, epidemiological factors, and detection methodologies [3].
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FGFR Signaling Pathway: Molecular Mechanisms

Table 1: Core Components of the FGF/FGFR Signaling Pathway

Component
Type

Family Members

Key Functions

Characteristics

Secreted FGF

FGF1-18, 20-23 (22

Broad-spectrum mitogens;

Classified as paracrine (FGF1-

Ligands canonical) regulate migration, 18) or endocrine
proliferation, differentiation, (FGF19,21,23) subfamilies
survival

FGFR FGFR1, FGFR2, Transmembrane tyrosine Contain extracellular Ig-like

Receptors FGFR3, FGFR4 kinase receptors; dimerize domains, transmembrane
upon ligand binding domain, intracellular tyrosine

kinase domain

Coreceptors HSPGs (Syndecans, Enhance ligand-receptor HSPGs critical for paracrine

Glypicans), Klotho binding specificity and FGFs; Klotho required for

(a-Klotho, B-Klotho) affinity endocrine FGF signaling
Downstream RAS/MAPK, Transduce intracellular Control fundamental cellular
Pathways PISK/AKT, PLCy, signals; regulate gene processes including

STAT

expression

proliferation and survival

The molecular architecture of FGFRs includes three immunoglobulin-like domains (D1-D3) in the
extracellular region, a transmembrane domain, and an intracellular split tyrosine kinase domain. The
alternative splicing in the D3 domain of FGFR1-3 generates tissue-specific 'b' and 'c' isoforms that
determine ligand-binding specificity. Upon FGF binding with heparan sulfate proteoglycan (HSPG)
coreceptors, FGFRs undergo dimerization and trans-autophosphorylation of specific tyrosine residues in
their intracellular domains. These phosphorylated residues serve as docking sites for adaptor proteins that

initiate downstream signaling cascades [1].

The FGFR signaling cascade is tightly regulated at multiple levels through ligand-receptor binding
specificity, spatial and temporal expression patterns, alternative splicing, epigenetic mechanisms, and

posttranslational modifications. Negative feedback regulators including Sprouty (Spry) and SEF proteins
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ensure appropriate signal termination. Dysregulation of this carefully controlled pathway through genetic
alterations leads to constitutive FGFR activation, which drives oncogenesis through sustained proliferative

signaling, resistance to cell death, and other hallmark cancer capabilities [1].
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Figure 1: FGF/FGFR Signaling Pathway and Derazantinib Inhibition Mechanism. The diagram illustrates
ligand binding, receptor dimerization, downstream pathway activation, and the site of Derazantinib

inhibition.

Derazantinib Pharmaceutical Profile

Mechanism of Action and Selectivity

Derazantinib (ARQ 087) is an investigational, orally bioavailable small molecule inhibitor with potent pan-
FGFR activity, specifically targeting FGFR1-3 kinases. The compound exhibits a unique multi-kinase
inhibition profile with additional activity against colony stimulating factor-1 receptor (CSF1R) and
vascular endothelial growth factor receptor-2 (VEGFR2), suggesting a potentially differentiated
mechanism compared to selective FGFR inhibitors [4]. This distinct targeting strategy may simultaneously
address multiple pathways involved in cholangiocarcinoma pathogenesis, potentially enhancing therapeutic

efficacy while modulating the tumor microenvironment through CSF1R inhibition.

The FGFR inhibitory profile of derazantinib demonstrates strong activity against all three FGFR receptors
(FGFR1, FGFR2, and FGFR3), which are key drivers of cell proliferation, differentiation, and migration in
various cancer types. FGFR genetic aberrations are found in multiple malignancies, including intrahepatic
cholangiocarcinoma (iCCA), lung, breast, gastric, and urothelial cancer, with incidence rates ranging from
5% to 30% across different tumor types [5]. The balanced inhibition profile across FGFR1-3 may be

particularly advantageous in iCCA, where FGFR2 fusions represent the primary oncogenic drivers.

Pharmacokinetics and Dosing

The recommended phase 2 dose of derazantinib established in clinical trials is 300 mg administered orally
once daily in continuous daily dosing schedules [6] [7]. This dosing regimen was determined based on phase
1 dose-escalation studies that evaluated safety, tolerability, and preliminary efficacy. The pharmacokinetic

profile supports once-daily dosing, with sustained target engagement throughout the dosing interval as
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evidenced by on-target toxicities such as hyperphosphatemia, which serves as a pharmacodynamic marker of

FGFR inhibition [4] [7].

Patients enrolled in derazantinib clinical trials typically have histologically or cytologically confirmed
locally advanced, inoperable, or metastatic iCCA, with documented FGFR2 gene fusions, mutations, or
amplifications. Eligibility criteria require adequate organ function as indicated by specific laboratory
parameters: hemoglobin >9.0 g/dL, absolute neutrophil count >1.5x10°/L, platelet count >75x10°/L, total
bilirubin <2xULN, AST and ALT <3xXULN (<5XULN for patients with liver metastases), and serum

creatinine <1.5xXULN or creatinine clearance >30 mL/min [6].

Detection Methodologies for FGFR2 Alterations

Comparative Analytical Performance

Table 2: Detection Methodologies for FGFRZ2 Genetic Alterations

Detection o o Key o
Methodology L Sensitivity  Specificity Key Limitations
Principle Advantages
RNA-based Sequencing 95.2% (vs.  98.5% (vs. Identifies Requires high-quality
NGS of transcribed  FISH) FISH) functional RNA; may miss non-
RNA to fusions with functional
identify partner genes; rearrangements
functional detects novel
fusion fusion variants

transcripts

Break-apart Fluorescent 95.2% 98.5% Established Does not identify
FISH probes methodology; specific partner
binding 5' does not require  genes; limited
and 3' prior knowledge  information on fusion
regions of of partner genes  functionality
FGFR2 gene
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Detection L . Key .
Methodology o Sensitivity  Specificity Key Limitations
Principle Advantages
DNA-based Sequencing 71.4% 99.5% Detects various May miss functional
NGS of genomic alteration types fusions due to
DNA to (fusions, complex
identify mutations, rearrangements or
structural amplifications); large intronic regions
variants identifies
breakpoints
IHC/RT-PCR Protein Limited Limited Accessible for Limited
expression or  data data many sensitivity/specificity;
targeted laboratories; numerous fusion
transcript cost-effective partners challenge
amplification assay design

A comprehensive comparative study analyzing 226 iCCA cases demonstrated that RNA-based NGS
detected FGFR2 fusions/rearrangements in 9.7% of cases, while DNA-based NGS identified 7.1%, and
break-apart FISH detected 10.2% [3]. The concordance rate among all three techniques was 95.1%, with
only 57.7% of FGFR2 fusion/rearrangement-positive cases identified by all methods, highlighting the
complementary nature of these approaches. RNA-based NGS confirmed oncogenic FGFR2 fusion in 81% of

positive cases and identified five novel oncogenic fusions not previously described in iCCA [3].

The distribution of FGFR2 fusion partners shows significant diversity, with approximately 35% of partner
genes located on chromosome 10. BICC1 represents the most common fusion partner, while the remaining
partners are distributed across nine other chromosomes [3]. This heterogeneity presents challenges for
detection methodologies, particularly for techniques requiring prior knowledge of specific fusion partners.
Recent research has also identified non-canonical gene-intergenic FGFR2 fusions that can generate
functional chimeric transcripts through conventional splicing mechanisms, which may be missed by some

detection approaches [8].

Clinical Validation and Implementation
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For clinical trial enrollment, FGFR2 fusion status determination follows specific protocols. When performed
by the sponsor-designated central laboratory, a pesitive FISH test is required for eligibility. For non-central
laboratories, positive FISH or NGS tests allow patient enrollment and treatment initiation, but central
confirmation remains required. Patients without central confirmation of an FGFR2 fusion by the central
FISH test are assessed on a case-by-case basis [6]. This hierarchical approach to molecular confirmation

reflects the importance of assay standardization in targeted therapy development.

The break-apart FISH assay typically uses dual-color locus-specific probes that hybridize with neighboring
3'-centromeric (labeled with Spectrum Red) and 5'-telomeric (labeled with Spectrum Green) sequences of the
FGFR2 gene. Specimens with >20% positive cells are typically considered positive, while those with <10%
positive cells are considered negative, and cases showing 10-20% positive cells are often categorized as
equivocal or borderline [3]. The analytical validation of this methodology demonstrates minimal significant
heterogeneity in positive cell distribution in FGFR2-FISH positive cases, supporting its reliability for clinical

detection.

Clinical Efficacy and Safety Data

Efficacy Outcomes in Clinical Trials

Table 3: Clinical Efficacy of Derazantinib in FGFR2-Altered iCCA

FGFR2 Fusion- FGFR2
Efficacy Parameter  Positive Mutation/Amplification Notes
Population (N=29) Population (Cohort 2)

Overall Response 20.7% 1 confirmed CR, 1 unconfirmed All responses were
Rate (ORR) PR (among 14 evaluable) partial responses
except as noted

Disease Control 82.8% 79% (11/14 patients) Combination of CR,
Rate (DCR) PR, and stable
disease
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Efficacy Parameter

Median
Progression-Free
Survival (PFS)

FGFR2 Fusion-
Positive
Population (N=29)

5.7 months (95%
Cl: 4.04-9.2
months)

FGFR2
Mutation/Amplification
Population (Cohort 2)

Not reached at interim analysis

Notes

Multiple patients
remained on
treatment at data

cutoff

Treatment Duration - - Some patients

exhibited prolonged
treatment duration

Included both
treatment-naive and
pretreated patients

Mixed population with varied
prior treatment exposure

Prior Therapies 27129 patients had

>1 prior systemic
therapy

In the phase 1/2 study of derazantinib in advanced or inoperable FGFR2 gene fusion-positive iCCA, 29
patients (18 women/11 men; median age 58.7 years) were enrolled, with 27 having progressed after at least
one prior systemic therapy and 2 being treatment-naive [7]. The objective response rate of 20.7% and
disease control rate of 82.8% demonstrated meaningful clinical activity in this previously treated
population. The estimated median progression-free survival of 5.7 months compares favorably with
historical controls in the second-line setting, supporting the therapeutic potential of derazantinib in this

molecularly selected population [7].

In the FIDES-01 phase 2 trial, cohort 2 evaluated patients with iCCA harboring FGFR2 gene mutations or
amplifications. A preplanned interim analysis of 14 evaluable patients demonstrated that the study met its
prespecified criterion for continuation, with over 8 patients achieving progression-free survival of at least 3
months [5]. The disease control rate of 79% in this population included one patient with confirmed
complete response, one with unconfirmed partial response, and nine patients with stable disease as their best
response. The similar clinical benefit observed in both fusion-positive and mutation/amplification cohorts

supports the broad potential of derazantinib across diverse FGFR2 genetic aberrations in iCCA [5].

Safety and Tolerability Profile
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The safety profile of derazantinib has been characterized as manageable and compares favorably with the
broader FGFR inhibitor class. Treatment-related adverse events were observed in 93.1% of patients (all
grades), with the most common being hyperphosphatemia (75.9%), asthenia/fatigue (69.0%), and eye
toxicity (41.4%) [7]. Hyperphosphatemia represents an on-target class effect of FGFR inhibition due to the
role of FGF23-FGFR signaling in phosphate metabolism, and can typically be managed with dietary

modifications and phosphate binders.

Grade >3 adverse events occurred in 27.6% of patients, with a notably lower incidence of hand-foot
syndrome, stomatitis, retinal and nail toxicity compared to other FGFR inhibitors [4] [7]. This
differentiated safety profile may offer clinical advantages in terms of treatment duration and quality of life,
particularly given the chronic nature of therapy in advanced iCCA. The eye toxicity observed with
derazantinib and other FGFR inhibitors requires regular ophthalmologic monitoring to detect and manage

potential retinal abnormalities early.

Clinical Development and Future Directions

The pivotal development program for derazantinib includes the FIDES-01 study (NCT03230318), which
is evaluating the drug in two distinct cohorts: patients with iCCA and FGFR2 gene fusions (cohort 1) for
clinical proof of concept, and patients with iCCA and FGFR2 gene mutations or amplifications (cohort 2) [6]
[5]. This trial design acknowledges the potential clinical relevance of different FGFR2 alteration types and

seeks to characterize the efficacy of derazantinib across the molecular spectrum of FGFR2-driven iCCA.

Based on the positive interim results from cohort 2 of the FIDES-01 study, which met the prespecified
criteria for continuation, the trial is proceeding to enroll a total of 43 patients in this cohort, with topline
results expected in the first half of 2022 [5]. The encouraging efficacy signals in both fusion-positive and
mutation/amplification populations support the continued development of derazantinib as a potentially

important therapeutic option for patients with FGFR2-altered iCCA.

Future research directions for derazantinib include exploration in other FGFR-driven malignancies beyond
cholangiocarcinoma, given the fundamental role of FGFR signaling in multiple tumor types. Additionally,
combination strategies with other targeted agents or immunotherapies represent a promising area of
investigation, potentially leveraging the multi-kinase inhibition profile of derazantinib to address

complementary pathways and overcome resistance mechanisms. The unique targeting of CSF1R suggests
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potential for modulation of the tumor microenvironment, which could synergize with immune checkpoint

inhibitors in appropriately selected populations [4].

Conclusion
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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